N-[(4-bromophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
N-[(4-bromophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a cyclopropyl ring in its structure suggests that this compound may exhibit unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological and pharmacological activities .
Mode of Action
For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
For instance, they have been found to increase the production of reactive oxygen species (ROS) under cellular damage, which can negatively affect different cellular components .
Result of Action
For instance, some pyrazoline derivatives have been reported to increase the concentration of malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
Action Environment
For instance, the dipole moment of pyridazine is the largest of the three diazine heterocycles, and this magnitude can be amplified or abrogated by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Imidazo[1,2-b]pyridazine Core: : This can be achieved through a cyclization reaction involving a suitable pyridazine derivative and an imidazole precursor. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a nucleophilic substitution reaction. A suitable bromophenyl halide, such as 4-bromobenzyl bromide, can be reacted with the imidazo[1,2-b]pyridazine core in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent.
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Cyclopropyl Group Addition: : The cyclopropyl group can be added through a cyclopropanation reaction, which typically involves the use of diazo compounds and transition metal catalysts such as rhodium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the bromophenyl group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : Reduction reactions can target the imidazo[1,2-b]pyridazine core or the carboxamide group. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Palladium catalysts (Pd(PPh3)4), bases like K2CO3 or NaOH, solvents like DMF or toluene.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
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Medicinal Chemistry: : This compound can be explored for its potential as a therapeutic agent due to its unique structure. It may exhibit activity against various biological targets, including enzymes and receptors.
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Biological Studies: : The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
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Chemical Biology: : It can serve as a probe to study cellular processes and pathways, particularly those involving signal transduction and gene expression.
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Industrial Applications: : The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
- N-[(4-fluorophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
- N-[(4-methylphenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Uniqueness
N-[(4-bromophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to the presence of the bromophenyl group, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets. Additionally, the cyclopropyl group can impart rigidity to the molecule, potentially affecting its interaction with enzymes and receptors.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-13-5-1-11(2-6-13)9-19-17(23)14-7-8-16-20-15(12-3-4-12)10-22(16)21-14/h1-2,5-8,10,12H,3-4,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWKIAMGGLLRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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